molecular formula C17H19FN2O2S B2867870 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097924-61-1

3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No.: B2867870
CAS No.: 2097924-61-1
M. Wt: 334.41
InChI Key: RGEXPQVHWOQSKE-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a synthetic benzamide derivative designed for research applications. Its molecular structure, which incorporates a pyrrolidine ring linked to a thiophene methyl group and a fluorinated benzamide, suggests potential for interaction with central nervous system targets. This structural motif is found in compounds investigated for their affinity to various neurological receptors . Researchers may find this compound valuable for probing specific protein targets or signaling pathways, particularly in the context of designing and studying new receptor ligands. The product is supplied as a high-purity solid for in vitro research. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the primary scientific literature for the most current findings and conduct all necessary safety assessments before use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-22-16-3-2-13(8-15(16)18)17(21)19-14-4-6-20(10-14)9-12-5-7-23-11-12/h2-3,5,7-8,11,14H,4,6,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEXPQVHWOQSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a fluorine atom, a methoxy group, and a pyrrolidine moiety linked to a thiophene ring. Its IUPAC name is 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, and it can be represented structurally as follows:

C15H16FN3O2S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

While the precise mechanism of action for this compound is not fully elucidated, similar compounds often interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group may enhance lipophilicity and bioavailability, potentially leading to improved interaction with biological targets.

Biological Activity

Research indicates that compounds with structural similarities to 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide exhibit various biological activities:

  • Antitumor Activity : Some benzamide derivatives have shown significant antitumor effects in vitro and in vivo. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer and osteosarcoma .
  • Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound's structure suggests possible activity against RET kinase, which is implicated in several malignancies .
  • Inflammatory Response Modulation : Similar compounds have been reported to modulate inflammatory pathways by influencing cytokine production, particularly interleukin levels, which could be relevant for autoimmune conditions .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of benzamide derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, suggesting potential for further development as anticancer agents .
  • Kinase Activity : In a preclinical model, a related compound demonstrated selective inhibition of RET kinase activity, leading to reduced tumor growth in xenograft models . This highlights the potential of 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide as a therapeutic candidate.

Data Summary Table

Biological Activity Related Compounds Mechanism References
Antitumor EffectsBenzamide DerivativesCell Cycle Arrest
Kinase InhibitionRET Kinase InhibitorsEnzyme Inhibition
Cytokine ModulationSimilar BenzamidesCytokine Suppression

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Notable Features
Target Compound C₁₈H₂₀FN₂O₂S 3-Fluoro, 4-methoxy, pyrrolidin-3-yl-thiophene 353.43 Pyrrolidine-thiophene hybrid
3-fluoro-4-methoxy-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide C₁₇H₁₄FN₃O₂S Pyrazine-thiophene linker 343.38 Aromatic pyrazine core
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide C₁₉H₁₄F₂N₂O₂ Dual fluorine, pyridinyloxy-methyl 352.33 Increased lipophilicity from F atoms
4-(Dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide C₁₈H₂₃N₃O₃S₂ 4-Sulfamoyl, pyrrolidine-thiophene 405.52 Polar sulfamoyl group
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide C₁₆H₁₅F₃N₂O₂ 3-Trifluoromethyl, pyridin-4-ylmethyl 340.30 Strong electron-withdrawing CF₃ group
Key Observations:

Core Modifications: The target compound and the pyrazine analog (BG16256, ) share a 3-fluoro-4-methoxy benzamide core but differ in the nitrogen-containing ring (pyrrolidine vs. pyrazine). Pyrazine’s aromaticity may enhance π-π stacking interactions, whereas pyrrolidine offers conformational flexibility.

Substituent Effects: The dual-fluorine analog exhibits higher lipophilicity (logP estimated >3.5) compared to the target compound’s single fluorine, which may influence blood-brain barrier penetration.

Linker and Hybrid Systems :

  • The target compound’s pyrrolidine-thiophene linker may facilitate interactions with hydrophobic pockets in enzymes or receptors, whereas the pyridinyloxy-methyl group in introduces a more rigid, oxygen-containing spacer.

Pharmacological Implications (Inferred from Structural Data)

  • Receptor Selectivity : The pyrrolidine-thiophene hybrid in the target compound may favor interactions with dopamine or serotonin receptors, analogous to other benzamide-based ligands (e.g., amisulpride) .
  • Metabolic Stability : The thiophene ring in the target compound and could undergo cytochrome P450-mediated oxidation, whereas the trifluoromethyl group in may resist metabolic degradation.
  • In contrast, the target compound’s methoxy group balances lipophilicity and solubility.

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